1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c16-14-4-2-1-3-12(14)5-6-15(21)19-10-7-13(11-19)20-17-8-9-18-20/h1-4,8-9,13H,5-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKHSDSYPOXEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyrrolidine Ring: This step might involve nucleophilic substitution or reductive amination.
Introduction of the Fluorophenyl Group: This could be done via a Friedel-Crafts acylation or another suitable electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of metal catalysts like copper or palladium.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Halogenation, nitration, or other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Applications in the synthesis of materials or as intermediates in chemical production.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with variations in heterocyclic cores, aromatic substituents, and backbone modifications. Below is a detailed analysis supported by a comparative data table.
Structural Analogs with Aromatic Substitution Variations
- 3-(2,6-Dichlorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propan-1-one (CAS 2034250-26-3) :
This analog replaces the 2-fluorophenyl group with a 2,6-dichlorophenyl moiety. The chlorine atoms increase molecular weight (339.22 vs. ~306.32 for the target compound) and lipophilicity (Cl > F in hydrophobicity). Chlorine’s stronger electron-withdrawing nature may alter electronic interactions in biological systems compared to fluorine . - 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one: Substitutes the triazole-pyrrolidine unit with a dimethylpyrazole group and introduces a chloro-anilino side chain. Pyrazole’s smaller ring size and reduced hydrogen-bonding capacity (vs. triazole) could decrease binding affinity in target proteins .
Heterocyclic Core Modifications
- 3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one :
Replaces triazole with imidazole and incorporates an indole group. Imidazole’s dual nitrogen atoms enable stronger coordination to metal ions, which may be advantageous in catalytic or metalloenzyme-targeting applications. However, imidazole’s basicity (pKa ~7) contrasts with triazole’s near-neutral pH behavior, affecting solubility and membrane permeability . - 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :
Features a pyrazole core with sulfanyl and trifluoromethyl substituents. The trifluoromethyl group enhances metabolic resistance but may introduce steric hindrance compared to the triazole’s compact structure .
Backbone and Functional Group Variations
- 3-Phenyl-1-(5-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-one: Shares the triazole group but replaces pyrrolidine with a propenone backbone.
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features | Potential Applications |
|---|---|---|---|---|
| 1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one | C₁₅H₁₆FN₄O | ~306.32 | Fluorophenyl (lipophilic), triazole (H-bonding), pyrrolidine (flexibility) | Drug discovery, enzyme inhibition |
| 3-(2,6-Dichlorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propan-1-one | C₁₅H₁₆Cl₂N₄O | 339.22 | Dichlorophenyl (higher lipophilicity), triazole-pyrrolidine core | Antimicrobial agents |
| 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one | C₁₃H₁₅ClN₂O | 250.73 | Pyrazole (smaller heterocycle), chloro-anilino side chain | Kinase inhibitors |
| 3-Phenyl-1-(5-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-one | C₁₇H₁₃N₃O | 275.30 | Propenone (rigid backbone), phenyl-triazole | Materials science, crystallography |
Physicochemical and Pharmacological Insights
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances polarity and bioavailability compared to chlorine, which increases steric bulk and prolongs metabolic half-life.
- Triazole vs. Pyrazole/Imidazole : Triazoles offer superior metabolic stability and hydrogen-bonding versatility, making them preferred in drug design over pyrazoles or imidazoles in certain contexts .
Biological Activity
Overview
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic compound that incorporates a triazole ring and a pyrrolidine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features:
- Triazole Ring : Known for its role in medicinal chemistry, contributing to various biological interactions.
- Pyrrolidine Moiety : Enhances structural rigidity and may influence biological properties.
- Fluorophenyl Group : Increases lipophilicity and can affect pharmacokinetics.
The biological activity of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The triazole and pyrrolidine structures may facilitate binding to these targets, potentially modulating their activity.
Antimicrobial Properties
Research indicates that compounds with triazole and pyrrolidine motifs can exhibit antimicrobial properties. A study on similar triazole derivatives showed significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging between 3.12 and 12.5 μg/mL .
Anticancer Potential
Some derivatives of triazole-containing compounds have been studied for their anticancer effects. For instance, compounds with similar structural features have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Study 1: Triazole Derivatives as Antimicrobial Agents
In a comparative study of triazole derivatives, it was found that certain modifications to the triazole ring enhanced antibacterial activity. The introduction of specific substituents on the aromatic rings significantly influenced the potency against bacterial strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 3.12 | Effective against S. aureus |
| Compound B | 12.5 | Effective against E. coli |
Study 2: Anticancer Activity of Pyrrolidine Derivatives
A series of pyrrolidine-based compounds were evaluated for their anticancer properties in vitro. The results indicated that modifications to the triazole ring improved selectivity towards cancer cells while reducing toxicity to normal cells .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Compound C | 5.0 | High selectivity for cancer cells |
| Compound D | 10.0 | Moderate selectivity |
Synthesis Methods
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one typically involves multi-step organic reactions:
- Formation of Triazole Ring : Achieved through Huisgen cycloaddition reactions.
- Pyrrolidine Ring Formation : Synthesized via cyclization reactions.
- Coupling Reactions : The final coupling with the fluorophenyl group through substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
